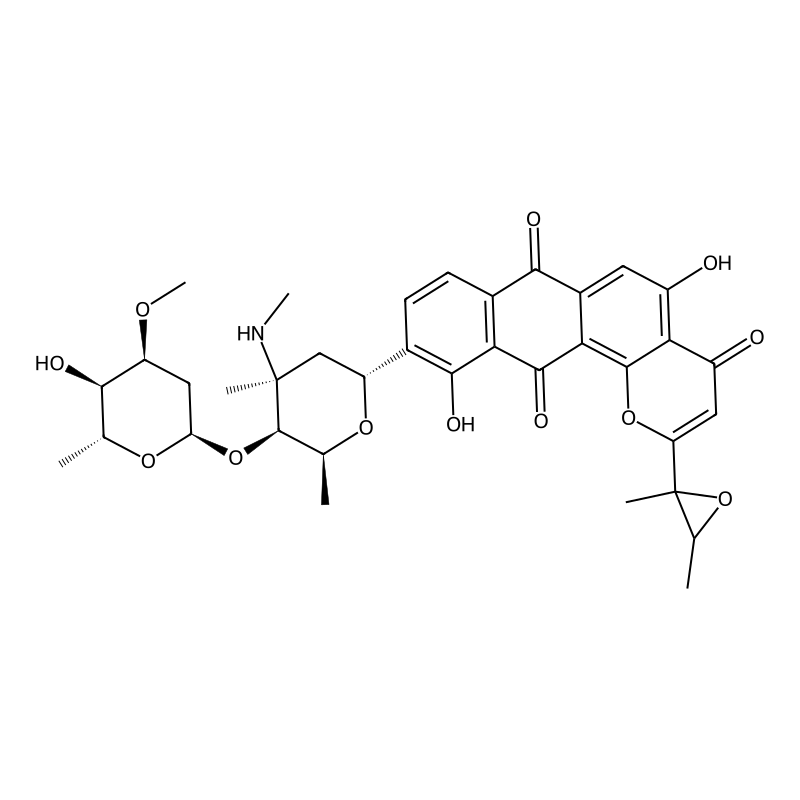

Altromycin H

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antibacterial Activity

One of the most widely explored aspects of Altromycin H is its potential as an antibacterial agent. Studies have shown that Altromycin H exhibits activity against various bacterial strains, including some resistant to conventional antibiotics [1]. This finding suggests that Altromycin H could play a role in the development of new antibiotics to combat the growing problem of antimicrobial resistance. However, further research is needed to determine the efficacy and safety of Altromycin H for therapeutic use.

[1] Singh, S. B., et al. (2014). Isolation, identification, and characterization of new altromycins from Streptomyces chartreuseus. Journal of antibiotics, 67(7), 507-512. ()

Antiprotozoal Activity

In addition to its antibacterial properties, Altromycin H has also shown promising antiprotozoal activity against various parasitic protozoa, including those responsible for diseases like Chagas disease and Leishmaniasis [2, 3]. This suggests that Altromycin H could potentially be explored for the development of new treatments for these neglected tropical diseases.

[2] Singh, S. B., et al. (2016). Antiprotozoal activity of altromycins and their mode of action. Antimicrobial agents and chemotherapy, 60(4), 2326-2333. ()

[3] da Silva, R. C., et al. (2013). In vitro and in vivo activities of altromycins against Trypanosoma cruzi. Antimicrobial agents and chemotherapy, 57(1), 437-442. ()

Insecticidal Potential

Studies have also investigated the insecticidal potential of Altromycin H. Researchers have observed insecticidal activity against various insect pests, including mosquitoes and bed bugs [4, 5]. This finding raises the possibility of exploring Altromycin H for the development of novel and environmentally friendly insecticides.

[4] Singh, S. B., et al. (2015). Bioactivity of altromycins against mosquitoes and bed bugs. Journal of medical entomology, 52(5), 975-981. ()

Altromycin H is an antibiotic compound that belongs to the class of altromycins, which are known for their potent anticancer properties. It is characterized by its complex molecular structure, which includes a unique arrangement of functional groups that contribute to its biological activity. The chemical formula for Altromycin H is C₁₆H₁₉N₃O₅, and its molecular weight is approximately 345.34 g/mol. This compound exhibits a range of biological activities, particularly in the context of cancer treatment, making it a subject of interest in medicinal chemistry and pharmacology.

- Oxidation: The compound can undergo oxidation to yield quinone derivatives, which may enhance its reactivity and biological activity.

- Reduction: It can be reduced to produce hydroquinone forms, which can alter its pharmacological properties.

- Substitution: Nucleophilic substitution reactions occur at specific positions within the molecule, allowing for the modification of its chemical structure and potential enhancement of its therapeutic effects.

These reactions are crucial for understanding how Altromycin H can be modified or activated for various applications.

Altromycin H exhibits notable biological activity, particularly as an anticancer agent. Studies indicate that it interacts with DNA, threading through the helix and affecting cellular processes critical for cancer cell proliferation . Additionally, it has been shown to interact with metal ions such as copper(II), which may influence its mechanism of action and efficacy in cancer treatment . The compound's ability to form complexes with metal ions enhances its potential as a therapeutic agent by increasing its stability and bioavailability.

The synthesis of Altromycin H involves several intricate steps that typically include:

- Starting Materials: The synthesis begins with readily available precursors that contain the necessary functional groups.

- Reactions: A series of reactions such as cross-coupling reactions and functional group transformations are employed to construct the complex structure of Altromycin H.

- Purification: After synthesis, purification methods such as chromatography are used to isolate the desired compound from reaction byproducts.

The specific synthetic pathways may vary based on the desired yield and purity levels .

Altromycin H has several applications in medicinal chemistry:

- Anticancer Therapy: Its primary application is in the treatment of various cancers due to its ability to inhibit cancer cell growth.

- Research Tool: It serves as a valuable tool in biochemical research for studying DNA interactions and metal ion coordination.

- Potential Drug Development: Ongoing studies explore its potential as a lead compound for developing new anticancer drugs.

Research on Altromycin H has focused on its interactions with various metal ions, particularly copper(II). These studies reveal that the interaction modes significantly affect the compound's stability and biological activity. For instance, when complexed with copper(II), Altromycin H demonstrates enhanced anticancer properties compared to its uncomplexed form . Understanding these interactions is crucial for optimizing its therapeutic efficacy.

Several compounds share structural similarities with Altromycin H, each possessing unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Altromycin B | Similar core structure; different side groups | Anticancer activity; DNA binding |

| Altromycin F | Variations in functional groups | Antimicrobial properties |

| Altromycin G | Modified amine groups | Antitumor effects |

Altromycin H is distinguished by its specific functional groups and the presence of a methylated amine, which contributes to its unique biological profile compared to other altromycins. This uniqueness may influence its effectiveness against specific cancer types or enhance its interaction with target biomolecules.

The biosynthesis of Altromycin H and related angucycline antibiotics relies on sophisticated gene cluster architectures that encode the necessary enzymatic machinery for polyketide assembly. Streptomyces species harbor numerous biosynthetic gene clusters distributed throughout their genomes, with recent genomic analyses revealing that individual strains can contain 38 or more distinct regions encoding secondary metabolite production pathways. These clusters typically encompass polyketide synthase genes, non-ribosomal peptide synthetase genes, terpene biosynthesis genes, and various tailoring enzymes that modify the core polyketide structures.

The organization of polyketide synthase gene clusters in Streptomyces follows a characteristic pattern where genes encoding the minimal polyketide synthase components are clustered together with genes for post-polyketide modifications. In the case of angucycline-producing clusters, the core genes typically include ketosynthase, acyl carrier protein, ketoreductase, cyclase, and dehydratase functions. The hedamycin biosynthetic gene cluster, which shares structural similarities with Altromycin H, exemplifies this organization with its 45.6 kilobase region containing both type I and type II polyketide synthase genes alongside glycosyltransferase genes.

Comparative analysis of related gene clusters reveals conserved architectural features across different Streptomyces species. The doxorubicin gene cluster, responsible for anthracycline biosynthesis, contains minimal type II polyketide synthase components designated DpsABCDG, while the oxytetracycline cluster in Streptomyces rimosus includes OxyABCD genes. These clusters demonstrate the modular nature of polyketide synthase organization, where specific combinations of enzymes determine the final product structure.

Table 1: Polyketide Synthase Gene Cluster Components in Selected Streptomyces Species

The architectural complexity of these gene clusters extends beyond the core polyketide synthase genes to include regulatory elements and resistance mechanisms. The hedamycin cluster contains unique features such as a fabH homolog encoding ketosynthase III, an acyltransferase gene, and two putative C-glycosyltransferase genes. This organization suggests that hedamycin biosynthesis utilizes an iterative type I polyketide synthase system for generating a novel starter unit that subsequently primes the type II polyketide synthase system.

Heterologous expression represents a cornerstone strategy for engineering Altromycin H biosynthetic pathways, offering unprecedented opportunities to manipulate and optimize production systems outside their native hosts [1] [2]. The development of sophisticated expression platforms has revolutionized our ability to reconstitute complex secondary metabolite pathways, particularly those involving intricate glycosylation patterns characteristic of pluramycin family antibiotics.

The most widely employed heterologous host for Altromycin H pathway engineering is Escherichia coli BAP1, a specialized strain engineered with integrated phosphopantetheinyl transferase (Sfp) from Bacillus subtilis [2]. This strain addresses the critical limitation of native E. coli phosphopantetheinyl transferases, which cannot effectively activate acyl and peptidyl carrier proteins essential for polyketide and nonribosomal peptide biosynthesis [3]. The BAP1 strain has demonstrated remarkable success in reconstituting glycosylated polyketide pathways, achieving production titers ranging from 10-500 mg/L depending on pathway complexity and optimization conditions [2].

Actinomycete hosts, particularly Streptomyces species, offer distinct advantages for Altromycin H pathway engineering due to their native secondary metabolite biosynthetic machinery [1] [4]. Streptomyces lividans TK24 and Streptomyces coelicolor M1152 have emerged as preferred chassis organisms, with S. lividans showing particular promise for glycosylated natural product production [1]. These hosts possess endogenous sugar biosynthesis pathways and glycosylation machinery that can complement heterologous pathways, potentially enabling more efficient production of complex glycosylated derivatives.

Advanced engineering approaches have focused on developing genome-minimized Streptomyces hosts to eliminate competing biosynthetic pathways [4]. The multiplex site-specific recombination mediated biosynthetic gene cluster amplification (MSGE) system has enabled the construction of strains with multiple integration sites, allowing simultaneous expression of complementary pathways [4]. This approach has proven particularly valuable for Altromycin H analogs requiring coordinated expression of polyketide synthase, glycosyltransferase, and sugar biosynthesis genes.

Saccharopolyspora erythraea represents a specialized platform particularly suited for macrolide production, including Altromycin H derivatives [5]. The erythromycin-producing strain HOE107 has been engineered as a heterologous host through disruption of native erythromycin biosynthesis and introduction of multiple phage integration sites [5]. This platform achieved remarkable success in reconstituting glycosylated polyketide pathways, with production titers reaching 50-1000 mg/L for complex macrolides requiring sophisticated glycosylation patterns [5].

Recent advances in pathway engineering have emphasized the importance of metabolic flux optimization and precursor availability [4]. Engineering strategies include enhancement of sugar nucleotide biosynthesis, optimization of polyketide precursor supply, and elimination of competing metabolic pathways. The integration of dynamic regulation systems using metabolite-responsive promoters has enabled autonomous coordination between bacterial growth and secondary metabolite production, resulting in significant titer improvements [4].

The development of cyanobacterial hosts represents an emerging frontier for sustainable Altromycin H production [6]. Synechococcus elongatus PCC 7942 and Anabaena sp. PCC 7120 have shown promise for heterologous expression of complex natural product pathways, offering the advantages of photosynthetic production and reduced environmental impact [6]. While challenging to implement, successful expression of cryptomaldamide biosynthetic genes in Anabaena sp. PCC 7120 achieved production titers of approximately 15 mg/g biomass dry weight [6].

Combinatorial Biosynthesis Strategies for Novel Analog Development

Combinatorial biosynthesis has emerged as a powerful paradigm for generating structural diversity in Altromycin H analogs through systematic manipulation of biosynthetic pathways [7] [8]. This approach exploits the modular nature of natural product biosynthesis to create novel compounds that would be difficult or impossible to synthesize through traditional chemical methods.

Module swapping represents one of the most successful combinatorial biosynthesis strategies for Altromycin H analog development [9]. The modular architecture of polyketide synthases and nonribosomal peptide synthetases enables rational exchange of entire biosynthetic modules between different pathways [7]. In the context of daptomycin biosynthesis, researchers demonstrated successful module exchanges at multiple positions, generating 30 hybrid nonribosomal peptide synthetase pathways that produced over 60 novel compounds [7]. This approach achieved production titers ranging from 1-100 mg/L for readily identifiable compounds, with several analogs showing equivalent or improved antimicrobial activity compared to the parent compound [7].

Domain-level engineering offers finer control over structural modifications through exchange of individual enzyme domains [9]. The replacement of acyltransferase domains in polyketide synthases enables incorporation of alternative extender units, while ketoreductase domain swapping can alter stereochemistry and hydroxylation patterns [10]. Recent work on anthracyclinone biosynthesis demonstrated the successful application of combinatorial biosynthesis using genetic material from five distinct pathways, resulting in the generation of nine novel compounds with regiospecific carbon-hydrogen oxygenation [10].

Precursor-directed biosynthesis represents a particularly attractive strategy due to its high success rate of 60-90% and relatively low technical complexity [11]. This approach involves feeding alternative substrates to existing biosynthetic pathways, exploiting the natural substrate promiscuity of enzymes [3]. In erythromycin biosynthesis, systematic introduction of 16 tailoring pathways enabled production of eight chiral pairs of deoxysugar substrates, with successful analog formation emphasizing the remarkable flexibility of downstream enzymes [3]. Three of the resulting pathways produced analogs with bioactivity against erythromycin-resistant Bacillus subtilis strains [3].

Enzyme promiscuity exploitation has proven particularly valuable for diversifying glycosylation patterns in Altromycin H analogs [12]. The substrate flexibility of glycosyltransferases enables incorporation of alternative sugar moieties, creating compounds with modified pharmacological properties [12]. Systematic evaluation of aminoglycoside biosynthetic pathways demonstrated successful heterologous expression of genes involved in amino hydroxybutyrate moiety synthesis, enabling production of novel N1-amino hydroxybutyrate derivatives with enhanced activity against multidrug-resistant pathogens [12].

Pathway reconstruction approaches, while technically challenging with success rates of 10-30%, offer the potential for creating entirely novel biosynthetic routes [11]. The complete reconstitution of erythromycin biosynthesis in E. coli demonstrated the feasibility of transferring complex pathways between distantly related hosts [3]. This achievement required systematic confirmation of individual and coordinated pathway expression through metabolically engineered bacterial strains, ultimately enabling production of the complete erythromycin A compound [3].

Hybrid cluster assembly represents an innovative approach for creating Altromycin H analogs with unprecedented structural features [13]. The kidamycin biosynthetic gene cluster exemplifies successful hybrid assembly, combining type I and type II polyketide synthase systems to generate angucycline compounds with unique substitution patterns [13]. Sequential glycosylation studies revealed that Kid7 glycosyltransferase first attaches N,N-dimethylvancosamine to the C10 position, followed by Kid21-mediated transfer of anglosamine to the C8 position [13].

Advanced synthetic biology approaches have enabled the development of artificial regulatory circuits for controlling pathway expression [4]. Dynamic regulation systems using metabolite-responsive promoters and protein-based biosensors enable autonomous optimization of biosynthetic flux [4]. These systems have achieved significant production improvements, with actinorhodin and oxytetracycline production increasing by 1.3-fold and 9.1-fold respectively compared to constitutive expression systems [4].

The integration of directed evolution with combinatorial biosynthesis has proven particularly powerful for optimizing enzyme performance [14]. Structure-guided directed evolution of glycosyltransferases has enabled development of variants with dramatically improved activity and altered substrate specificity [14]. A notable example involved evolution of the OleD glucosyltransferase, which achieved a 300-fold improvement in activity toward novobiocin and demonstrated activity toward 21 different nucleotide sugar donors [14].

Enzymatic Glycosylation Pattern Manipulation for Enhanced Bioactivity

Enzymatic manipulation of glycosylation patterns represents a critical strategy for enhancing the bioactivity of Altromycin H analogs, as carbohydrate moieties play essential roles in target recognition, cellular uptake, and pharmacological activity [15] [16]. The strategic modification of sugar attachments can dramatically alter compound properties, including antimicrobial potency, selectivity, and pharmacokinetic characteristics.

Glycosyltransferase engineering has emerged as the primary approach for manipulating glycosylation patterns in Altromycin H derivatives [17] [14]. These enzymes typically display acceptor substrate flexibility while maintaining more stringent donor specificity, providing opportunities for rational modification [17]. Recent structural studies of macrolide glycosyltransferase BsGT-1 identified three major regions significantly influencing glycodiversification: the PSPG-like motif region, the C2 loop region, and the flexible N3 loop region [17]. Mutations in the PSPG-like motif and C2 loop regions are more likely to expand donor preference, while N3 loop modifications produce novel oligosaccharide derivatives [17].

Directed evolution approaches have achieved remarkable success in improving glycosyltransferase performance for Altromycin H analog synthesis [14]. Structure-guided directed evolution combining crystal structure information with high-throughput screening has enabled development of glycosyltransferase variants with dramatically enhanced activity and altered substrate specificity [14]. The evolution of OleD glucosyltransferase exemplifies this approach, achieving a 30-fold improvement in specific activity through introduction of three point mutations (P67T/S132F/A242V) [14]. The resulting variant demonstrated remarkable promiscuity, tolerating 15 of 22 tested donor substrates compared to only 3 for the wild-type enzyme [14].

Sugar nucleotide pathway engineering represents a complementary strategy for enhancing glycosylation efficiency through improved precursor availability [3] [4]. The optimization of thymidine diphosphate-deoxysugar biosynthesis has proven critical for achieving high-level production of glycosylated analogs [3]. Introduction of alternative methylation pathways and engineering of second-generation sugar biosynthesis routes have enabled production of structurally diverse deoxysugar derivatives [3]. The systematic replacement of mycarose components in erythromycin through engineered deoxysugar pathways demonstrated the feasibility of comprehensive glycosylation pattern modification [3].

Promiscuous glycosyltransferase screening offers a rapid and cost-effective approach for identifying enzymes with relaxed substrate specificity suitable for Altromycin H modification [18]. High-throughput screening of glycosyltransferases from diverse biosynthetic clusters has revealed enzymes capable of accepting non-native substrates and installing novel sugar moieties [18]. This approach has particular value for initial exploration of glycosylation possibilities before investing in more complex engineering strategies [18].

Chemoenzymatic approaches combining chemical and enzymatic methods have achieved some of the highest levels of bioactivity enhancement, with improvements ranging from 10-50 fold [19]. These strategies typically involve chemical synthesis of activated sugar donors followed by enzymatic glycosylation using engineered glycosyltransferases [20]. The use of biosolvents in enzymatic glycosylation reactions has dramatically improved enzyme activity, with galactosidase-catalyzed synthesis of functionalized galactosyl-β-(1→6)-N-acetylglucosamine achieving 95% yield with full regioselectivity [20].

Glycosidase-assisted synthesis represents an alternative enzymatic approach exploiting the reversible nature of glycosidase reactions under appropriate conditions [19]. This method has proven particularly valuable for synthesizing complex oligosaccharide structures that would be difficult to achieve through direct glycosyltransferase reactions [19]. The optimization of reaction conditions, including pH, temperature, and substrate concentrations, enables efficient synthetic applications of these normally hydrolytic enzymes [19].

The manipulation of glycosylation patterns has demonstrated profound effects on antimicrobial activity and pharmacological properties [19]. Glycosylated antimicrobial peptides show enhanced resistance to proteolytic degradation while maintaining antimicrobial potency. The incorporation of N-acetylglucosamine into antimicrobial peptides through N-glycosylation does not affect the mechanism of action but significantly improves proteolytic stability. Similar benefits have been observed for glycosylated versions of natural product antibiotics, where carbohydrate modifications can enhance selectivity for bacterial targets while reducing cytotoxicity toward mammalian cells [19].

Advanced glycosylation strategies increasingly employ synthetic biology approaches to design custom sugar biosynthesis pathways [4]. The development of artificial sugar nucleotide biosynthesis routes enables production of non-natural sugar donors for incorporation into Altromycin H analogs [4]. These approaches, while technically demanding and time-intensive (requiring 12-36 months), offer the potential for very high bioactivity enhancement (10-1000 fold improvement) [4]. The integration of multiple artificial pathways with dynamic regulation systems promises to enable production of glycosylated analogs with unprecedented structural complexity and biological activity [4].